molecular formula C9H8ClNO2 B12926388 4-(2-Chloroacetyl)benzamide

4-(2-Chloroacetyl)benzamide

Cat. No.: B12926388
M. Wt: 197.62 g/mol
InChI Key: GLVDLJRCOZYDQH-UHFFFAOYSA-N
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Description

4-(2-Chloroacetyl)benzamide is an organic compound belonging to the benzamide class It is characterized by the presence of a benzene ring substituted with a chloroacetyl group and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloroacetyl)benzamide typically involves the reaction of 4-chlorobenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, 4-(2-chloroacetamido)benzoic acid, which is then converted to the final product by further reaction with thionyl chloride .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloroacetyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions include substituted benzamides, imines, and various oxidation and reduction derivatives .

Scientific Research Applications

4-(2-Chloroacetyl)benzamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl)benzamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Benzamide: A simpler analog without the chloroacetyl group.

    4-Chlorobenzamide: Similar structure but lacks the acetyl group.

    N-(2-Chloroacetyl)benzamide: A closely related compound with similar reactivity.

Uniqueness: 4-(2-Chloroacetyl)benzamide is unique due to the presence of both the chloroacetyl and amide groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

4-(2-chloroacetyl)benzamide

InChI

InChI=1S/C9H8ClNO2/c10-5-8(12)6-1-3-7(4-2-6)9(11)13/h1-4H,5H2,(H2,11,13)

InChI Key

GLVDLJRCOZYDQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)C(=O)N

Origin of Product

United States

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